![molecular formula C20H44NO3P B14250176 Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester CAS No. 335282-13-8](/img/structure/B14250176.png)
Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester is a chemical compound with the molecular formula C20H44NO3P. It is known for its unique structure, which includes a phosphonic acid group esterified with dibutyl groups and a 1-methyl-1-(octylamino)propyl substituent. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester typically involves the esterification of phosphonic acid derivatives with dibutyl alcohol in the presence of a catalyst. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often require heating and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions
Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized phosphonates .
科学的研究の応用
Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
作用機序
The mechanism of action of phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions, making it a potent inhibitor of metalloproteases. Additionally, the ester groups can undergo hydrolysis to release active phosphonic acid derivatives, which can interact with various biological pathways .
類似化合物との比較
Similar Compounds
Similar compounds to phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester include:
- Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dimethyl ester
- Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, diethyl ester
- Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dipropyl ester
Uniqueness
What sets this compound apart from its similar compounds is its specific ester groups, which can influence its solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
335282-13-8 |
|---|---|
分子式 |
C20H44NO3P |
分子量 |
377.5 g/mol |
IUPAC名 |
N-(2-dibutoxyphosphorylbutan-2-yl)octan-1-amine |
InChI |
InChI=1S/C20H44NO3P/c1-6-10-13-14-15-16-17-21-20(5,9-4)25(22,23-18-11-7-2)24-19-12-8-3/h21H,6-19H2,1-5H3 |
InChIキー |
ZTTSXYSKTHNMTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(C)(CC)P(=O)(OCCCC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
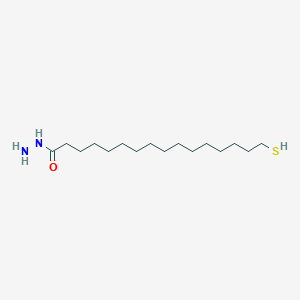
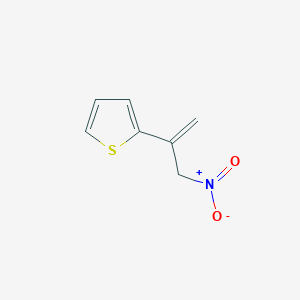
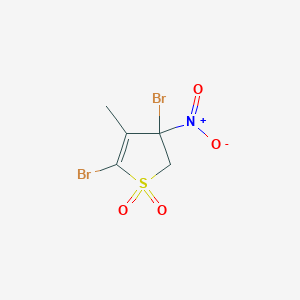

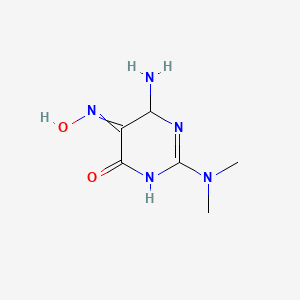
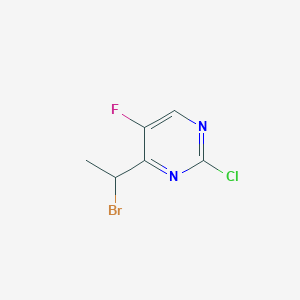
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)

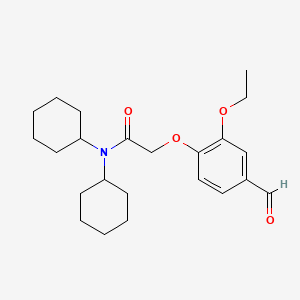
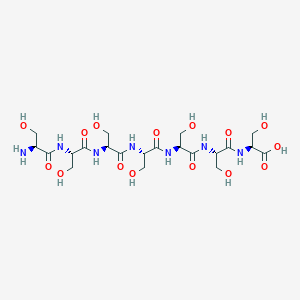
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)
